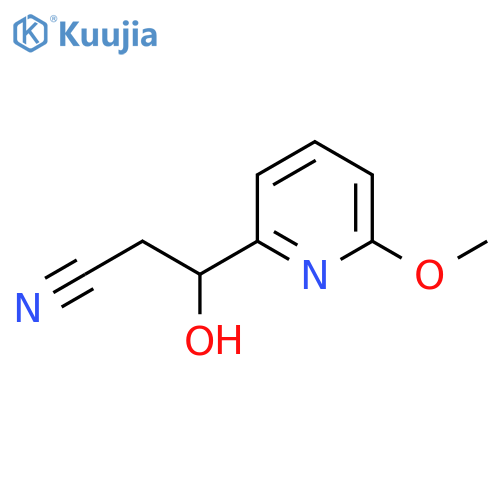Cas no 1692240-63-3 (3-Hydroxy-3-(6-methoxypyridin-2-yl)propanenitrile)

1692240-63-3 structure
商品名:3-Hydroxy-3-(6-methoxypyridin-2-yl)propanenitrile
3-Hydroxy-3-(6-methoxypyridin-2-yl)propanenitrile 化学的及び物理的性質
名前と識別子
-
- EN300-1845787
- 3-hydroxy-3-(6-methoxypyridin-2-yl)propanenitrile
- 1692240-63-3
- 3-Hydroxy-3-(6-methoxypyridin-2-yl)propanenitrile
-
- インチ: 1S/C9H10N2O2/c1-13-9-4-2-3-7(11-9)8(12)5-6-10/h2-4,8,12H,5H2,1H3
- InChIKey: NKGBMVASYSNEOE-UHFFFAOYSA-N
- ほほえんだ: OC(CC#N)C1C=CC=C(N=1)OC
計算された属性
- せいみつぶんしりょう: 178.074227566g/mol
- どういたいしつりょう: 178.074227566g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 199
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 66.1Ų
3-Hydroxy-3-(6-methoxypyridin-2-yl)propanenitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1845787-0.25g |
3-hydroxy-3-(6-methoxypyridin-2-yl)propanenitrile |
1692240-63-3 | 0.25g |
$906.0 | 2023-06-02 | ||
| Enamine | EN300-1845787-0.1g |
3-hydroxy-3-(6-methoxypyridin-2-yl)propanenitrile |
1692240-63-3 | 0.1g |
$867.0 | 2023-06-02 | ||
| Enamine | EN300-1845787-0.5g |
3-hydroxy-3-(6-methoxypyridin-2-yl)propanenitrile |
1692240-63-3 | 0.5g |
$946.0 | 2023-06-02 | ||
| Enamine | EN300-1845787-2.5g |
3-hydroxy-3-(6-methoxypyridin-2-yl)propanenitrile |
1692240-63-3 | 2.5g |
$1931.0 | 2023-06-02 | ||
| Enamine | EN300-1845787-5.0g |
3-hydroxy-3-(6-methoxypyridin-2-yl)propanenitrile |
1692240-63-3 | 5g |
$2858.0 | 2023-06-02 | ||
| Enamine | EN300-1845787-0.05g |
3-hydroxy-3-(6-methoxypyridin-2-yl)propanenitrile |
1692240-63-3 | 0.05g |
$827.0 | 2023-06-02 | ||
| Enamine | EN300-1845787-10.0g |
3-hydroxy-3-(6-methoxypyridin-2-yl)propanenitrile |
1692240-63-3 | 10g |
$4236.0 | 2023-06-02 | ||
| Enamine | EN300-1845787-1.0g |
3-hydroxy-3-(6-methoxypyridin-2-yl)propanenitrile |
1692240-63-3 | 1g |
$986.0 | 2023-06-02 |
3-Hydroxy-3-(6-methoxypyridin-2-yl)propanenitrile 関連文献
-
2. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
-
4. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
1692240-63-3 (3-Hydroxy-3-(6-methoxypyridin-2-yl)propanenitrile) 関連製品
- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)
- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)
- 139244-00-1(2-Bromo-7H-purine-6-thiol)
- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)
- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)
- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)
- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)
- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)
推奨される供給者
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬
